molecular formula C14H12BF2NO3 B1486961 [4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid CAS No. 1841504-48-0

[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid

Cat. No.: B1486961
CAS No.: 1841504-48-0
M. Wt: 291.06 g/mol
InChI Key: OWWIOYAQEBTUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic acid derivative featuring a 2,5-difluorobenzoyl group attached via an aminomethyl linker to a phenyl ring. Its structural complexity suggests applications in medicinal chemistry, particularly as an enzyme inhibitor or antimicrobial agent .

Properties

IUPAC Name

[4-[[(2,5-difluorobenzoyl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF2NO3/c16-11-5-6-13(17)12(7-11)14(19)18-8-9-1-3-10(4-2-9)15(20)21/h1-7,20-21H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWIOYAQEBTUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid (DFBPA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential applications in medicine.

  • Molecular Formula : C₁₄H₁₂B F₂ N O₃
  • Molecular Weight : 291.06 g/mol
  • CAS Number : 1841504-48-0

DFBPA and related boronic acids have been identified as proteasome inhibitors, which can disrupt protein degradation pathways in cells. This disruption can lead to increased levels of pro-apoptotic factors, making them promising candidates for cancer therapy. Additionally, boronic acids have shown the ability to inhibit various enzymes, including:

  • β-lactamases : Inhibitors of antibiotic resistance.
  • Cholinesterases : Potential implications in neurodegenerative diseases.
  • Tyrosinase : Relevant in skin pigmentation disorders.

Anticancer Activity

Research indicates that DFBPA exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of boronic acids can reduce cell viability in prostate cancer cells significantly while maintaining the viability of healthy cells. Specifically, DFBPA has demonstrated:

  • IC₅₀ values against cancer cell lines (e.g., MCF-7 breast cancer cells) indicating potent cytotoxicity.

Antimicrobial Activity

DFBPA has been tested against several bacterial strains, showing effectiveness in inhibiting growth. The compound displayed:

  • Minimum Inhibitory Concentration (MIC) values effective against pathogens such as Escherichia coli and Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential of DFBPA has been evaluated using various assays:

  • DPPH Scavenging Activity : IC₅₀ values demonstrate its ability to scavenge free radicals effectively.
  • ABTS Radical Scavenging Activity : Comparable to standard antioxidants like α-tocopherol.

Data Table of Biological Activities

Activity TypeAssay MethodResult
Cytotoxicity MCF-7 Cell LineIC₅₀ = 18.76 µg/mL
Antimicrobial E. coli (ATCC 25922)MIC = 6.50 mg/mL
Antioxidant DPPH ScavengingIC₅₀ = 0.14 ± 0.01 µg/mL
ABTS Radical ScavengingIC₅₀ = 0.11 ± 0.01 µg/mL
Enzyme Inhibition AcetylcholinesteraseIC₅₀ = 115.63 µg/mL
ButyrylcholinesteraseIC₅₀ = 3.12 ± 0.04 µg/mL

Case Studies

  • Cytotoxicity against Prostate Cancer Cells
    • A study evaluated the cytotoxic effects of DFBPA on prostate cancer cell lines, revealing a marked decrease in cell viability at concentrations above 5 µM while preserving healthy cell viability.
  • Antimicrobial Efficacy
    • In a comparative study of several boronic acids, DFBPA was found to inhibit the growth of Staphylococcus aureus effectively, with inhibition zones ranging from 7 to 13 mm depending on the concentration used.
  • Antioxidant Properties
    • The antioxidant capacity was assessed using multiple methods (DPPH and ABTS), with results indicating that DFBPA has comparable potency to established antioxidants, suggesting its potential use in formulations aimed at oxidative stress reduction.

Scientific Research Applications

Proteasome Inhibition

One of the primary applications of [4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid is as a proteasome inhibitor. Proteasomes are cellular complexes that degrade ubiquitinated proteins, playing a vital role in regulating various cellular processes. Inhibitors of proteasomes are significant in cancer therapy as they can induce apoptosis in cancer cells by disrupting protein homeostasis.

  • Case Study : A study highlighted the effectiveness of boronic acids in inhibiting the proteasome activity, leading to increased levels of pro-apoptotic factors in cancer cells. The modification of the boronic acid structure to include difluorobenzoyl groups has been shown to enhance binding affinity to the active site of the proteasome, thus improving inhibitory potency .

Drug Development

The compound serves as a valuable scaffold in drug design due to its ability to form reversible covalent bonds with target proteins. This property allows for the development of selective inhibitors for various enzymes involved in disease pathways.

  • Example : Researchers have utilized this compound to create targeted therapies for conditions such as diabetes and cancer by inhibiting specific protein tyrosine phosphatases (PTPs), which are critical for cellular signaling pathways .

Bioconjugation and Targeted Delivery

Boronic acids are increasingly used in bioconjugation strategies due to their ability to form stable complexes with diols and other biomolecules. This property can be exploited for targeted drug delivery systems.

  • Application : The incorporation of this compound into nanoparticles has been investigated for delivering chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity while enhancing therapeutic efficacy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Proteasome InhibitionDisrupts protein degradation pathways in cancer cellsEnhanced binding affinity leads to improved apoptosis induction .
Drug DevelopmentScaffold for selective enzyme inhibitorsTargeting PTPs shows promise for diabetes and cancer therapies .
BioconjugationForms stable complexes for targeted deliveryNanoparticle systems using this compound improve delivery efficacy .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

2.1 Structural Analogs
Compound Name Substituents/Modifications Key Features Reference ID
2,5-Difluorophenylboronic acid Direct 2,5-difluoro substitution on phenyl ring Simpler structure; high similarity (0.91) to target compound .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-methyl linker with methoxyethyl group Demonstrated potent HDAC inhibition (IC₅₀: 1 µM); para-substitution favors activity .
4-((4-(2-Methoxyethyl)phenoxy)methyl)phenylboronic acid Methoxyethyl-phenoxy substituent Used in drug discovery; highlights importance of electron-donating groups .
2,4-Difluorophenylboronic acid 2,4-difluoro substitution Planar geometry with strong hydrogen-bonding networks; used in crystal engineering .
2.4 Physicochemical Properties
  • Hydrogen Bonding : Fluorine atoms and boronic acid groups participate in hydrogen bonding, as seen in 2,4-difluorophenylboronic acid’s crystal structure . This could influence solubility and crystallinity.

Key Research Findings

  • Structure-Activity Relationship (SAR): Para-substituted boronic acids (e.g., [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show higher HDAC inhibition than ortho isomers . Fluorine atoms enhance metabolic stability and binding affinity in enzyme inhibitors .
  • Synthetic Challenges: Steric hindrance from the benzoylamino methyl group may reduce reactivity in cross-coupling reactions compared to smaller analogs like 2,5-difluorophenylboronic acid .

Preparation Methods

Hydrogenation Reduction of 4-Nitrobenzene Boronic Acid

  • Objective: Convert 4-nitrobenzene boronic acid to 4-aminophenyl boronic acid.
  • Procedure:
    • Dissolve 4-nitrobenzene boronic acid (0.1 mol) in absolute ethanol (100-300 mL).
    • Add palladium on carbon catalyst (0.5 wt%, typically 0.334-1.67 g).
    • Purge the system with nitrogen five times to remove oxygen.
    • Hydrogenate under hydrogen atmosphere at 0.2-0.5 atm pressure.
    • Heat to reflux and maintain for 3-6 hours.
    • After completion, cool and filter to remove catalyst.
  • Yield: High yields reported, e.g., 96.5-98.7%.
  • Characterization: White solid with melting point 62-66°C, confirmed by ^1H-NMR and mass spectrometry.

Acylation with 2,5-Difluorobenzoyl Chloride

  • Objective: Form the amide bond to yield the target compound.
  • Procedure:
    • Dissolve 4-aminophenyl boronic acid (0.1 mol) in tetrahydrofuran (THF) or other suitable solvents such as chloroform, dichloromethane, or N-methylpyrrolidone.
    • Cool the solution to 10°C.
    • Add 2,5-difluorobenzoyl chloride (1-3 equivalents) dropwise.
    • Stir the reaction mixture at 20-40°C for 3-8 hours.
    • Quench with water and isolate the product by filtration.
  • Yield: Approximately 70-75%.
  • Product: White solid, characterized by FT-IR, ^1H-NMR, and FAB-MS.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Hydrogenation of 4-nitrobenzene boronic acid 4-nitrobenzene boronic acid, Pd/C, H2, ethanol Reflux (~78) 3-6 96.5-98.7 Hydrogen pressure 0.2-0.5 atm
Acylation with 2,5-difluorobenzoyl chloride 4-aminophenyl boronic acid, 2,5-difluorobenzoyl chloride, THF 10-40 3-8 70-75 Molar ratio amine:acyl chloride 1:1-3

Representative Experimental Data

Example: Preparation of 4-Aminophenyl Boronic Acid

  • 16.7 g (0.1 mol) 4-nitrobenzene boronic acid and 100 mL ethanol were hydrogenated with 0.334 g Pd/C under 0.2 atm H2 for 6 hours.
  • After filtration and drying, 13.2 g of 4-aminophenyl boronic acid was obtained (yield 96.5%).
  • ^1H-NMR (400 MHz, CD3OD): δ 7.76-7.73 (m, 2H), 7.68-7.63 (m, 2H), 4.76 (br s, 2H).

Example: Acylation to form [4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid

  • 13.7 g (0.1 mol) 4-aminophenyl boronic acid dissolved in 50 mL THF, cooled to 10°C.
  • 11.7 g (0.15 mol) 2,5-difluorobenzoyl chloride added dropwise.
  • Stirred at 25°C for 5 hours.
  • Product isolated by filtration after aqueous workup, yield 72.6%.
  • FT-IR (KBr): 3311, 3048, 1674 cm^-1 (amide C=O).
  • FAB-MS m/z: 180 [M+H]^+ consistent with expected molecular weight.

Alternative Synthetic Routes and Catalytic Systems

  • Palladium-catalyzed coupling reactions using boronic acid pinacol esters and amine intermediates have been reported for related compounds, but the direct hydrogenation-acylation route remains preferred for its simplicity and scalability.
  • Solvent choice affects reaction rates and yields; THF and dichloromethane are commonly used for acylation.
  • Reaction temperature and molar ratios are critical to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for [4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid, and how is its purity validated?

  • Methodology : Synthesis typically involves sequential halogenation and amination steps on a phenylboronic acid precursor. For example, the 2,5-difluorobenzoyl moiety can be introduced via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions . Purity validation employs HPLC (≥97% purity) and structural confirmation via 1^1H/19^{19}F NMR, with characteristic peaks for the boronic acid (-B(OH)2_2) at δ ~7.5 ppm and fluorinated aromatic protons between δ 7.0–8.2 ppm .

Q. How does the boronic acid group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The boronic acid moiety enables Suzuki-Miyaura couplings with aryl halides, facilitated by Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Na2_2CO3_3) in polar solvents (THF/H2_2O). Reactivity is assessed by monitoring coupling efficiency via LC-MS and isolating biaryl products through column chromatography. Fluorine substituents may sterically hinder coupling, requiring optimized temperatures (80–100°C) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology : Key techniques include:

  • FT-IR : Confirmation of amide C=O stretch (~1650 cm1^{-1}) and B-O vibrations (~1350 cm1^{-1}).
  • NMR : 11^{11}B NMR (δ ~30 ppm for boronic acid) and 19^{19}F NMR (distinct shifts for 2,5-difluoro substitution).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 320.1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives via Suzuki-Miyaura coupling?

  • Methodology : Design a factorial experiment to test variables:

  • Catalyst loading (1–5 mol% Pd),
  • Base (K2_2CO3_3 vs. Cs2_2CO3_3),
  • Solvent system (DME/H2_2O vs. THF/H2_2O).
    Use ANOVA to identify significant factors. For example, notes that Cs2_2CO3_3 improves yields in fluorinated systems due to enhanced solubility . Monitor side reactions (e.g., protodeboronation) via 19^{19}F NMR .

Q. What strategies resolve contradictions in reported biological activity data for analogous boronic acids?

  • Methodology : Discrepancies in enzyme inhibition assays (e.g., dopamine modulation vs. antimicrobial effects) may arise from assay conditions (pH, temperature) or impurities. Replicate studies using standardized protocols (e.g., fixed pH 7.4 buffer) and validate compound purity via orthogonal methods (HPLC, elemental analysis). Cross-reference with structurally similar compounds in , which highlights fluorine’s role in altering binding affinities .

Q. How can computational modeling guide the design of this compound derivatives for enzyme-targeted studies?

  • Methodology : Perform docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against target enzymes (e.g., β-lactamases or proteases). Prioritize derivatives with predicted binding energies ≤ −8 kcal/mol. Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (KD_D, kon_{on}/koff_{off}) .

Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolysis Control : Incubate in PBS (pH 7.4) at 37°C and monitor boronic acid degradation via 11^{11}B NMR over 24–72 hours.
  • Oxidative Stability : Expose to H2_2O2_2 (1 mM) and track byproducts using LC-MS.
  • Reference Standards : Compare with stable analogs (e.g., pinacol boronate esters) to identify degradation pathways .

Data Analysis & Interpretation

Q. How should researchers address variability in biological assay results across replicate experiments?

  • Methodology : Apply statistical rigor:

  • Use ≥3 biological replicates and technical triplicates.
  • Normalize data to internal controls (e.g., untreated cells).
  • Perform outlier analysis (Grubbs’ test) and report SEM.
    For fluorinated analogs, demonstrates that fluorine’s electron-withdrawing effects can unpredictably alter cell permeability, necessitating dose-response curves (IC50_{50} values) .

Q. What frameworks guide the integration of this compound into a broader research hypothesis?

  • Methodology : Link studies to theoretical models, such as:

  • Structure-Activity Relationship (SAR) : Correlate fluorine substitution patterns with bioactivity.
  • Boronic Acid Reactivity : Apply Pearson’s HSAB theory to predict nucleophilic attack sites.
    emphasizes grounding experimental design in established frameworks (e.g., enzyme inhibition mechanisms) to ensure interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.